molecular formula C9H10ClN3O2 B7777456 3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide

3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide

Cat. No.: B7777456
M. Wt: 227.65 g/mol
InChI Key: ISAQYFYVRMYXTH-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide is an organic compound with a molecular formula of C9H10ClN3O2 This compound is of interest due to its unique chemical structure, which includes an amino group, a chlorophenyl group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the intermediate 2-chlorobenzamidoxime, which is then reacted with acrylonitrile in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and amides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes and amides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(2-chlorophenyl)benzamide: Similar structure but lacks the hydroxyimino group.

    3-amino-4-cyanothiophene derivatives: Contains an amino group and a thiophene ring, offering different reactivity and applications.

Uniqueness

3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQYFYVRMYXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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